JNJ-10198409 - 627518-40-5

JNJ-10198409

Catalog Number: EVT-270620
CAS Number: 627518-40-5
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-10198409 is a small molecule inhibitor that primarily targets the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), specifically the beta subtype (PDGFRβ). [, ] It exhibits potent inhibitory activity against PDGFRβ with an IC50 value of 0.0042 μM. [] JNJ-10198409 also demonstrates inhibitory activity against other tyrosine kinases, including c-ABL (IC50 = 22 nM) and c-Kit. []

This compound has been investigated as a potential therapeutic agent for various cancers, including neuroblastoma, leukemia, colon cancer, and glioblastoma. [, , , , ] Additionally, it has shown efficacy in preclinical models of diabetic nephropathy. []

Molecular Structure Analysis

The molecular structure of JNJ-10198409 is described as a (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine derivative. [] No further details regarding specific structural features, bond lengths, or conformations are provided in the abstracts.

Chemical Reactions Analysis

One of the abstracts details the metabolism of JNJ-10198409 via N-glucuronidation. [, ] Three N-glucuronide metabolites were identified: N-amine-glucuronide (Glu-A), 1-N-pyrazole-glucuronide (Glu-B), and 2-N-pyrazole-glucuronide (Glu-C). [, ] These metabolites were generated by human UDP-glucuronosyltransferases (UGTs), specifically UGT1A enzymes, and were detected in rat, monkey, and human liver microsomes. [, ] Notably, Glu-B displayed resistance to β-glucuronidase. [, ]

Mechanism of Action

JNJ-10198409 exerts its primary effect by inhibiting PDGFRβ tyrosine kinase activity, disrupting downstream signaling pathways. [, , , ] Specifically, it inhibits the phosphorylation of phospholipase Cγ1 (PLCγ1), a key downstream molecule in the PDGF-RTK signaling cascade. []

Beyond PDGFRβ, JNJ-10198409 also inhibits c-ABL and c-Kit kinases. [] In leukemia cells, it induces apoptosis and G2/M cell cycle arrest. [] In glioblastoma cells, it disrupts both PDGFR and IGF-1R signaling, leading to reduced Akt and Erk 1/2 phosphorylation, ultimately causing G2/M cell cycle arrest and cell death. []

In the context of diabetic nephropathy, JNJ-10198409 has been shown to block high glucose-induced activation of PDGFRβ, Akt, and mTORC1 signaling in renal proximal tubular epithelial cells. [] This inhibition subsequently suppresses high glucose-induced expression of collagen I (α2), a key contributor to renal fibrosis. []

Applications

a) Neuroblastoma: JNJ-10198409 demonstrates potent and selective cytotoxic and cytostatic activity against neuroblastoma cell lines, inducing apoptosis without affecting the growth of primary pediatric neural crest-like stem cells. [, ]

b) Leukemia: JNJ-10198409 inhibits the proliferation of human leukemia cells by inducing apoptosis and G2/M cell cycle arrest. [] It shows efficacy in a nude mouse xenograft model of human chronic myeloid leukemia. []

c) Colon Cancer: JNJ-10198409 suppresses PDGF-RTK downstream signaling in vivo in a nude mouse xenograft model of human colon cancer. []

d) Glioblastoma: JNJ-10198409, alone or in combination with the IGF-1R inhibitor picropodophyllin, reduces cell proliferation and induces cell death in glioblastoma cell lines. []

e) Diabetic nephropathy: JNJ-10198409 attenuates renal fibrosis in a mouse model of diabetic nephropathy by inhibiting PDGFRβ-mediated Akt/mTORC1 signaling and collagen I (α2) expression. []

f) Mesenchymal Stem Cell Biology: JNJ-10198409 reverses transforming growth factor-β1 (TGF-β1)-induced stiffening of mesenchymal stem cells by blocking PDGFR signaling, highlighting the crosstalk between TGF-β1 and PDGF pathways. []

g) Pancreatic Cell Biology: JNJ-10198409 inhibits platelet-derived growth factor BB (PDGF-BB)-induced dispersal of pancreatic epithelial cell clusters, suggesting its potential in regulating epithelial-mesenchymal transition. []

Future Directions
  • Optimization of Pharmacokinetic Properties: Improving the solubility and bioavailability of JNJ-10198409 could enhance its therapeutic potential. []

  • Combination Therapies: Exploring JNJ-10198409 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially enhance its efficacy. [, ]

  • Mechanism of Action in Different Cell Types: Investigating the detailed molecular mechanisms underlying the effects of JNJ-10198409 in various cell types and disease models could provide valuable insights for developing more targeted therapies. []

6,7-(Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine N-amine-glucuronide (Glu-A)

    Compound Description: Glu-A is an N-glucuronide metabolite of JNJ-10198409 formed by N-glucuronidation at the amine nitrogen. [] This metabolic pathway is a significant route of elimination for JNJ-10198409 in humans. []

    Relevance: Glu-A is a direct metabolite of JNJ-10198409 and shares a similar core structure. [] Understanding its formation and properties is crucial for comprehending the pharmacokinetic profile of JNJ-10198409.

1-N-(6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine-pyrazole-glucuronide (Glu-B)

    Compound Description: Glu-B, another N-glucuronide metabolite of JNJ-10198409, is formed by N-glucuronidation at the 1-N position of the pyrazole ring. [] Unlike typical glucuronides, Glu-B shows resistance to β-glucuronidase. []

    Relevance: Glu-B is a direct metabolite of JNJ-10198409 and provides insights into the unique metabolic pathways of the parent compound. [] Its resistance to β-glucuronidase is noteworthy and may influence the drug's pharmacokinetic profile.

2-N-(6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine-pyrazole-glucuronide (Glu-C)

    Compound Description: Glu-C is an N-glucuronide metabolite of JNJ-10198409 generated by N-glucuronidation at the 2-N position of the pyrazole ring. [] This metabolite was observed in rat liver microsomes but not in monkeys or humans. []

    Relevance: Glu-C, though not detected in humans, offers insights into the potential metabolic pathways of JNJ-10198409 across different species. [] Understanding species-specific metabolism is important for preclinical studies and drug development.

SB-505124

    Compound Description: SB-505124 is a selective inhibitor of the transforming growth factor-β1 (TGF-β1) type I receptor kinase (ALK5). [] It effectively blocks TGF-β1 signaling and downstream effects. []

    Relevance: SB-505124 was used in conjunction with JNJ-10198409 to investigate the interplay between PDGF and TGF-β1 signaling pathways. [] It helped elucidate the individual roles and synergistic effects of PDGF and TGF-β1 in mesenchymal stem cell stiffening.

Picropodophyllin (PPP)

    Compound Description: Picropodophyllin is an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). [] It disrupts IGF-1R signaling pathways and downstream cellular responses. []

    Relevance: Picropodophyllin was studied alongside JNJ-10198409 to investigate potential synergistic effects in inhibiting glioblastoma cell proliferation. [] The research aimed to explore combination therapies for glioblastoma treatment by targeting both PDGFR and IGF-1R.

BI 2536

    Compound Description: BI 2536 is a potent and specific inhibitor of Polo-like kinase 1 (Plk1). [] It disrupts Plk1 activity, leading to mitotic arrest and cell death. []

    Relevance: BI 2536 was identified as a compound with a similar mechanism of action to JNJ-10198409 in inducing mitotic arrest in glioblastoma stem cells. [] This finding suggested that inhibiting Plk1 could be a potential therapeutic strategy for glioblastoma treatment.

BI 6727

    Compound Description: BI 6727 is another potent and specific inhibitor of Polo-like kinase 1 (Plk1), similar to BI 2536. [] It also disrupts Plk1 activity, resulting in mitotic arrest and cell death. []

    Relevance: Like BI 2536, BI 6727 was found to phenocopy the effects of JNJ-10198409 in inducing mitotic arrest in glioblastoma stem cells, further supporting Plk1 inhibition as a potential therapeutic target. []

GSK 461364

    Compound Description: GSK 461364 is a potent and specific inhibitor of Polo-like kinase 1 (Plk1). [] Like other Plk1 inhibitors, it induces mitotic arrest and cell death. []

    Relevance: Similar to BI 2536 and BI 6727, GSK 461364 demonstrated comparable effects to JNJ-10198409 in inducing mitotic arrest in glioblastoma stem cells, further strengthening the evidence for Plk1 as a therapeutic target. []

Properties

CAS Number

627518-40-5

Product Name

JNJ-10198409

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC

Solubility

Soluble in DMSO

Synonyms

(6,7-dimethoxy-2,4-dihydroindeno(1,2-c)pyrazol-3-yl)(3-fluorophenyl)amine
J101 compound
JNJ 10198409
JNJ-10198409
JNJ10198409
RWJ-540973

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.